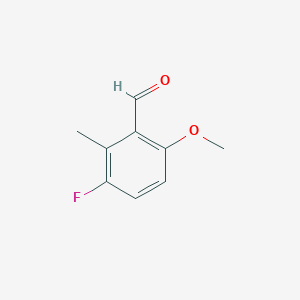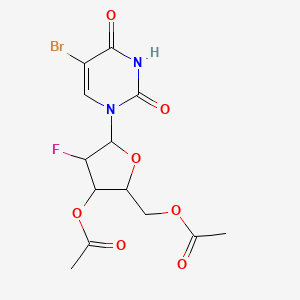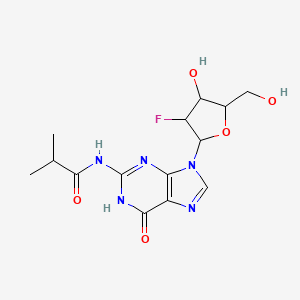![molecular formula C63H57N5O9 B13383255 {4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)
{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Fmoc-Phe-Lys(Trt)-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is composed of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe), lysine (Lys) protected with trityl (Trt) group, para-aminobenzyl (PAB) spacer, and para-nitrophenyl (PNP) ester. This compound plays a crucial role in targeted drug delivery systems, particularly in cancer therapy, by facilitating the attachment of cytotoxic drugs to antibodies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Trt)-PAB-PNP involves multiple steps:
- The PAB spacer is introduced by reacting the protected amino acids with para-aminobenzyl alcohol.
- Finally, the PNP ester is formed by reacting the PAB spacer with para-nitrophenyl chloroformate.
Fmoc-Phe: is synthesized by protecting the amino group of phenylalanine with the Fmoc group.
Lys(Trt): is prepared by protecting the amino group of lysine with the trityl group.
The reaction conditions typically involve the use of organic solvents such as dichloromethane and dimethylformamide, along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Trt)-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound. The use of automated synthesizers ensures precise control over reaction conditions and minimizes human error.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Phe-Lys(Trt)-PAB-PNP: undergoes several types of chemical reactions:
Cleavage Reactions: The PAB spacer can be cleaved under specific conditions, releasing the attached drug.
Deprotection Reactions: The Fmoc and Trt protecting groups can be removed using bases like piperidine and acids like trifluoroacetic acid, respectively.
Coupling Reactions: The PNP ester reacts with nucleophiles, facilitating the attachment of drugs to the linker.
Common Reagents and Conditions
Cleavage Reactions: Typically performed under acidic conditions using trifluoroacetic acid.
Deprotection Reactions: Fmoc group is removed using 20% piperidine in dimethylformamide, while the Trt group is removed using trifluoroacetic acid.
Coupling Reactions: Involve the use of nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Cleavage Reactions: Release the active drug from the linker.
Deprotection Reactions: Yield the free amino acids.
Coupling Reactions: Form the antibody-drug conjugates.
Applications De Recherche Scientifique
Fmoc-Phe-Lys(Trt)-PAB-PNP: has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate dynamics.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Employed in the large-scale production of therapeutic peptides and proteins.
Mécanisme D'action
The mechanism of action of Fmoc-Phe-Lys(Trt)-PAB-PNP involves the selective cleavage of the PAB spacer under specific conditions, releasing the attached drug at the target site. The Fmoc and Trt protecting groups ensure the stability of the compound during synthesis and are removed prior to drug release. The PNP ester facilitates the attachment of the drug to the linker, ensuring efficient drug delivery.
Comparaison Avec Des Composés Similaires
Fmoc-Phe-Lys(Trt)-PAB-PNP: is unique due to its combination of protecting groups and cleavable spacer, which provide stability during synthesis and efficient drug release. Similar compounds include:
Fmoc-Phe-Lys(Trt)-PAB: Lacks the PNP ester, making it less efficient for drug attachment.
Fmoc-Phe-Lys(Trt)-PAB-PEG: Contains a polyethylene glycol (PEG) spacer, offering increased solubility but potentially reduced stability.
Propriétés
IUPAC Name |
[4-[[1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGURWMJSNXIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H57N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
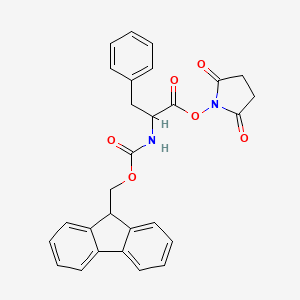
![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
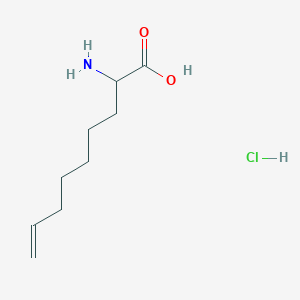
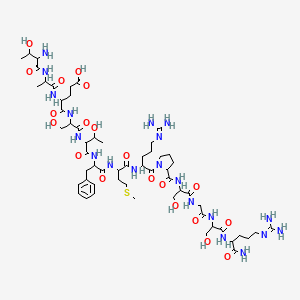
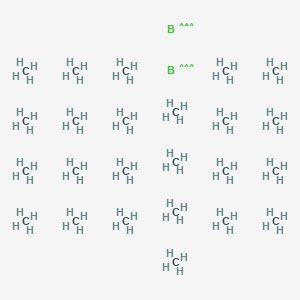
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)
![[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)
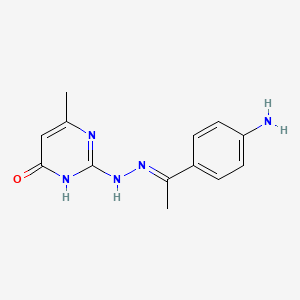
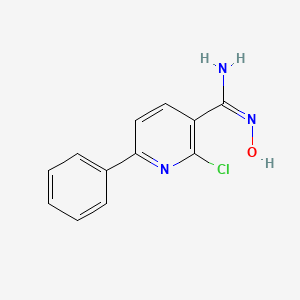
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B13383227.png)
